molecular formula C10H14O5 B1597448 3,4-DI-O-ACETYL-L-FUCAL CAS No. 54621-94-2

3,4-DI-O-ACETYL-L-FUCAL

Cat. No.: B1597448
CAS No.: 54621-94-2
M. Wt: 214.21 g/mol
InChI Key: NDEGMKQAZZBNBB-JMOVZRAMSA-N
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Description

3,4-Di-O-acetyl-L-fucal: is a glycal precursor that has been used in various synthetic processes. It is a derivative of L-fucose, a naturally occurring deoxy sugar. The compound is characterized by its acetylated hydroxyl groups at the 3 and 4 positions, which makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Di-O-acetyl-L-fucal can be synthesized through the acetylation of L-fucal. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4-Di-O-acetyl-L-fucal involves its role as a glycal precursor. It participates in glycosylation reactions, where it acts as a donor of glycosyl groups. The acetyl groups protect the hydroxyl functionalities, allowing for selective reactions at other positions. The compound’s reactivity is influenced by the presence of catalysts such as palladium or copper, which facilitate stereoselective synthesis .

Comparison with Similar Compounds

  • 3,4-Di-O-acetyl-6-deoxy-L-glucal
  • 2,3,4-Tri-O-acetyl-L-fucal
  • 3,4-Di-O-acetyl-D-fucal

Comparison: 3,4-Di-O-acetyl-L-fucal is unique due to its specific acetylation pattern and its role as a glycal precursor. Compared to 3,4-Di-O-acetyl-6-deoxy-L-glucal, it has a different stereochemistry and functional group arrangement, which affects its reactivity and applications. 2,3,4-Tri-O-acetyl-L-fucal has an additional acetyl group, which can influence its solubility and reactivity. 3,4-Di-O-acetyl-D-fucal is the enantiomer of this compound, and its properties and applications can differ due to the chirality .

Properties

IUPAC Name

[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEGMKQAZZBNBB-JMOVZRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350797
Record name AC1LELE9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54621-94-2
Record name AC1LELE9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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